molecular formula C8H11NO2 B12872746 5-Isopropylfuran-2-carbaldehyde oxime

5-Isopropylfuran-2-carbaldehyde oxime

Cat. No.: B12872746
M. Wt: 153.18 g/mol
InChI Key: PPMCBXGWOPGGGF-WEVVVXLNSA-N
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Description

5-Isopropylfuran-2-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO2 It is derived from 5-Isopropylfuran-2-carbaldehyde through the formation of an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylfuran-2-carbaldehyde oxime typically involves the reaction of 5-Isopropylfuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

5-Isopropylfuran-2-carbaldehyde+NH2OHHCl5-Isopropylfuran-2-carbaldehyde oxime+H2O+NaCl\text{5-Isopropylfuran-2-carbaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} 5-Isopropylfuran-2-carbaldehyde+NH2​OH⋅HCl→5-Isopropylfuran-2-carbaldehyde oxime+H2​O+NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylfuran-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oxime derivatives.

Scientific Research Applications

5-Isopropylfuran-2-carbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Isopropylfuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them useful as antidotes for certain types of poisoning .

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications as pralidoxime.

    Methoxime: An oxime derivative with potential therapeutic applications.

Uniqueness

5-Isopropylfuran-2-carbaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(NE)-N-[(5-propan-2-ylfuran-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-6(2)8-4-3-7(11-8)5-9-10/h3-6,10H,1-2H3/b9-5+

InChI Key

PPMCBXGWOPGGGF-WEVVVXLNSA-N

Isomeric SMILES

CC(C)C1=CC=C(O1)/C=N/O

Canonical SMILES

CC(C)C1=CC=C(O1)C=NO

Origin of Product

United States

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